Cas no 690962-49-3 (3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide)

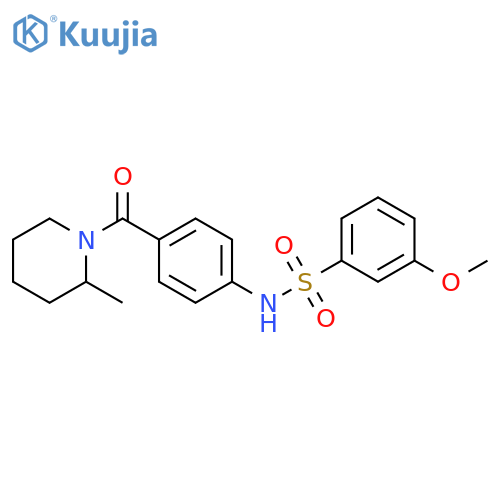

690962-49-3 structure

商品名:3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide

CAS番号:690962-49-3

MF:C20H24N2O4S

メガワット:388.480564117432

CID:5555056

3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-methoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide

- Benzenesulfonamide, 3-methoxy-N-[4-[(2-methyl-1-piperidinyl)carbonyl]phenyl]-

- 3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide

-

- インチ: 1S/C20H24N2O4S/c1-15-6-3-4-13-22(15)20(23)16-9-11-17(12-10-16)21-27(24,25)19-8-5-7-18(14-19)26-2/h5,7-12,14-15,21H,3-4,6,13H2,1-2H3

- InChIKey: DNAJFDBWXWTURG-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=CC=C(C(N3CCCCC3C)=O)C=C2)(=O)=O)=CC=CC(OC)=C1

3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3111-1546-5μmol |

3-methoxy-N-[4-(2-methylpiperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |

690962-49-3 | 90%+ | 5μmol |

$63.0 | 2023-08-15 | |

| Life Chemicals | F3111-1546-5mg |

3-methoxy-N-[4-(2-methylpiperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |

690962-49-3 | 90%+ | 5mg |

$69.0 | 2023-08-15 | |

| Life Chemicals | F3111-1546-20μmol |

3-methoxy-N-[4-(2-methylpiperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |

690962-49-3 | 90%+ | 20μmol |

$79.0 | 2023-08-15 | |

| Life Chemicals | F3111-1546-40mg |

3-methoxy-N-[4-(2-methylpiperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |

690962-49-3 | 90%+ | 40mg |

$140.0 | 2023-08-15 | |

| Life Chemicals | F3111-1546-15mg |

3-methoxy-N-[4-(2-methylpiperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |

690962-49-3 | 90%+ | 15mg |

$89.0 | 2023-08-15 | |

| Life Chemicals | F3111-1546-2mg |

3-methoxy-N-[4-(2-methylpiperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |

690962-49-3 | 90%+ | 2mg |

$59.0 | 2023-08-15 | |

| Life Chemicals | F3111-1546-20mg |

3-methoxy-N-[4-(2-methylpiperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |

690962-49-3 | 90%+ | 20mg |

$99.0 | 2023-08-15 | |

| Life Chemicals | F3111-1546-10μmol |

3-methoxy-N-[4-(2-methylpiperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |

690962-49-3 | 90%+ | 10μmol |

$69.0 | 2023-08-15 | |

| Life Chemicals | F3111-1546-1mg |

3-methoxy-N-[4-(2-methylpiperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |

690962-49-3 | 90%+ | 1mg |

$54.0 | 2023-08-15 | |

| Life Chemicals | F3111-1546-25mg |

3-methoxy-N-[4-(2-methylpiperidine-1-carbonyl)phenyl]benzene-1-sulfonamide |

690962-49-3 | 90%+ | 25mg |

$109.0 | 2023-08-15 |

3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

690962-49-3 (3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide) 関連製品

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量